Isopropyl 2-nitropropanoate

Description

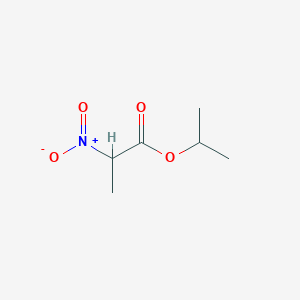

Isopropyl 2-nitropropanoate is an ester derivative of 2-nitropropanoic acid, where the hydroxyl group of the carboxylic acid is replaced by an isopropyloxy group. This compound belongs to the nitro ester family, characterized by the presence of a nitro (-NO₂) group adjacent to the ester functionality. The nitro group confers reactivity, influencing properties such as stability, solubility, and electrophilicity .

Properties

Molecular Formula |

C6H11NO4 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

propan-2-yl 2-nitropropanoate |

InChI |

InChI=1S/C6H11NO4/c1-4(2)11-6(8)5(3)7(9)10/h4-5H,1-3H3 |

InChI Key |

FURSNPYYPMGPOK-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C(C)[N+](=O)[O-] |

Canonical SMILES |

CC(C)OC(=O)C(C)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group in isopropyl 2-nitropropanoate can undergo reduction to form primary amines or hydroxylamines under catalytic hydrogenation or chemical reducing conditions.

-

Catalytic Hydrogenation :

Hydrogenation with Pd/C or Raney Ni under H₂ pressure reduces the nitro group to an amine. For example:Similar reductions of nitroalkanes to amines are well-documented in metabolic pathways for nitro compounds .

-

Zinc/Acid Reduction :

Treatment with Zn in acidic media (e.g., HCl) may yield hydroxylamines or amines depending on conditions .

Hydrolysis of the Ester Group

The ester linkage undergoes hydrolysis under acidic or basic conditions to yield 2-nitropropanoic acid and isopropyl alcohol:

The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, accelerating hydrolysis compared to non-nitro esters. This reactivity aligns with general ester hydrolysis mechanisms .

Transesterification Reactions

The isopropyl ester can undergo transesterification with alcohols in the presence of acid/base catalysts:

For example, methanol would yield methyl 2-nitropropanoate. This reaction is typical for esters and is leveraged in synthetic chemistry for ester interchange .

Radical Coupling Reactions

The nitro group facilitates radical-mediated C–C bond formation. Vitamin B₁₂-catalyzed reactions with diazo compounds (e.g., ethyl diazoacetate) generate tertiary nitroalkanes via a proposed mechanism:

-

Radical Generation : Homolysis of Co–C bonds in vitamin B₁₂ produces alkyl radicals.

-

Nitronate Formation : Deprotonation of the nitro group forms a nitronate anion.

-

Coupling : Radical addition to the nitronate yields tertiary nitro products .

For this compound, this could lead to:

Nucleophilic Substitution at the Nitro Group

The nitro group’s electrophilic β-carbon can participate in nucleophilic additions. For example:

-

Cycloadditions : Nitro groups in aliphatic esters engage in [4+2] cycloadditions with dienes to form heterocycles .

-

Michael Additions : The nitro group’s electron-deficient β-position may accept nucleophiles (e.g., enolates) .

Oxidative Degradation

Under strong oxidative conditions (e.g., CrO₃/H₂SO₄), the nitro group may oxidize to a ketone or carboxylic acid, though this pathway is less common for aliphatic nitro compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Isopropyl 2-nitropropanoate with structurally or functionally related compounds based on the evidence provided:

2.1 Isopropyl 2-Aminoacetate Hydrochloride (CAS 14019-62-6)

- Structure: Contains an amino (-NH₂) group instead of a nitro (-NO₂) group.

- Molecular Weight: 153.61 g/mol (C₅H₁₂ClNO₂) .

- Reactivity: The amino group is nucleophilic, enabling reactions with carbonyl compounds or acylating agents.

- Applications : Used in peptide synthesis and as a precursor for bioactive molecules .

2.2 Isopropyl Nitrite (CAS 541-42-4)

- Structure: A nitrite ester (R-O-NO) rather than a nitro-substituted ester.

- Molecular Weight: 89.09 g/mol (C₃H₇NO₂) .

- Reactivity: Nitrites are prone to decomposition under heat or light, releasing nitric oxide. This compound, with a nitro group directly attached to the carbon chain, may exhibit greater thermal stability.

- Applications : Used as a vasodilator and in organic synthesis for diazotization reactions .

2.3 Isobutyl S-Ammonium Methylphosphonothiolate

- Structure: Contains a phosphonothiolate group, differing significantly in backbone and functional groups.

- Molecular Formula: C₈H₂₀NO₃P .

- Reactivity: Phosphonothiolates are often used in nerve agent analogs or as enzyme inhibitors. This compound, with its ester-nitro combination, may serve as a precursor for energetic materials or nitration reagents .

Key Properties and Trends

- Electron Effects: Nitro groups enhance electrophilicity at adjacent carbons, making esters more reactive toward nucleophilic attack compared to amino or hydroxyl analogs .

- Stability: Nitro esters (e.g., this compound) are generally less stable than nitrites or simple esters due to the destabilizing electron-withdrawing nitro group.

- Solubility: Polar nitro groups improve solubility in polar solvents (e.g., acetone, DMSO) compared to non-polar isopropyl esters like 2-isopropylphenyl isocyanate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.